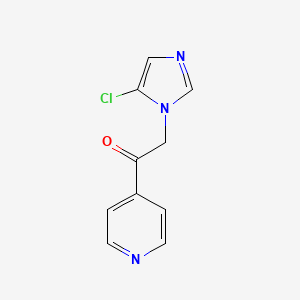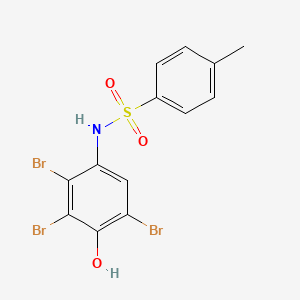
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring, making it a useful tool for studying biological systems.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is not fully understood. However, it is thought to act by binding to specific receptors or enzymes in the body, altering their activity and leading to physiological effects.
Biochemical and Physiological Effects:
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of histamine in the brain, leading to increased wakefulness and alertness. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain and potential benefits for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone in lab experiments include its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research involving 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone. One potential area of research is the development of new drugs based on its structure, particularly for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of medicine and biology.
Synthesemethoden
The synthesis of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone involves the reaction of 2-chloroacetophenone with 1-(4-pyridinyl)ethanone in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been used in a variety of scientific research applications. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been used in studies investigating the role of histamine in the regulation of sleep and wakefulness.
Eigenschaften
IUPAC Name |
2-(5-chloroimidazol-1-yl)-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-5-13-7-14(10)6-9(15)8-1-3-12-4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVSTAYIWJBCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CN2C=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5973416.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide](/img/structure/B5973435.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
